

Cyclosporin A-d4 physical and chemical properties

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Compound of Interest

Compound Name: Cyclosporin A-d4

Cat. No.: B15606692

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An In-Depth Technical Guide to the Physical and Chemical Properties of **Cyclosporin A-d4**

This guide provides a comprehensive overview of the core physical and chemical properties of **Cyclosporin A-d4**, a deuterated analog of the potent immunosuppressant Cyclosporin A. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Core Physicochemical Properties

Cyclosporin A-d4 is a deuterated version of Cyclosporin A, a nonpolar cyclic oligopeptide.^[1]
^[2] The incorporation of four deuterium atoms increases its molecular weight relative to the parent compound. This stable isotope-labeled compound is primarily used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.^[3]

Table 1: General and Physical Properties of **Cyclosporin A-d4**

Property	Value	Source(s)
Molecular Formula	C ₆₂ H ₁₀₇ D ₄ N ₁₁ O ₁₂	[1][2][4]
Molecular Weight	1206.64 g/mol	[1][2]
Accurate Mass	1205.87 Da	[4]
Appearance	White Solid	[2][5][6]
Purity	≥95% (typically by HPLC)	[1][4]
Unlabeled CAS Number	59865-13-3	[1]

Storage and Stability

Proper storage is critical to maintain the integrity of **Cyclosporin A-d4**.

Table 2: Storage and Stability Recommendations

Condition	Details	Source(s)
Solid Form	Store at -20°C or in a refrigerator at 2-8°C. Keep container tightly closed in a dry, well-ventilated place.	[2][4][6][7]
Solutions in Organic Solvents	Solutions in DMSO or ethanol can be stored at -20°C for up to 1-3 months or at -80°C for up to 6 months. It is advised to protect from light and store under nitrogen.	[3][8]
Aqueous Solutions	Aqueous solutions are unstable and should be prepared fresh. It is not recommended to store aqueous solutions for more than one day.	[7][9]

Solubility

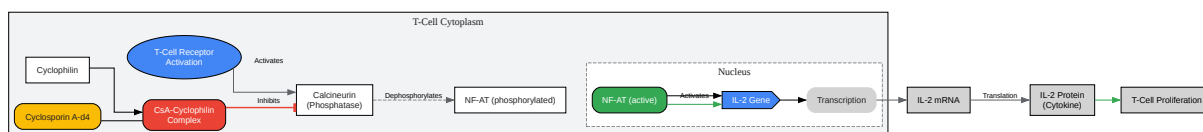
Cyclosporin A-d4 shares the hydrophobic nature of its parent compound, Cyclosporin A, making it poorly soluble in water but soluble in various organic solvents.

Table 3: Solubility Profile (based on Cyclosporin A)

Solvent	Approximate Solubility	Source(s)
Dimethylformamide (DMF)	~20 mg/mL	[7]
Dimethyl sulfoxide (DMSO)	~3-50 mg/mL	[7][10]
Ethanol	~10-14 mg/mL	[7][8][10]
Methanol	Soluble	[8][10]
Chloroform	~6 mg/mL	[10]
Acetone	Soluble	[8][10]
Water	Slightly soluble / Insoluble	[7][8]
Aqueous Buffers (e.g., PBS)	Sparingly soluble. A solubility of ~0.25 mg/mL can be achieved in a 1:3 DMF:PBS (pH 7.2) solution.	[7]

Mechanism of Action: Immunosuppression Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting T-cell activation.[11][12] It binds to its intracellular receptor, cyclophilin, and this complex then inhibits calcineurin, a calcium and calmodulin-dependent protein phosphatase.[11][13][14] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[13][14] Consequently, the transcription of genes for cytokines like Interleukin-2 (IL-2) is blocked, leading to a reduction in T-cell proliferation and function.[11][13]



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Caption: **Cyclosporin A-d4** mechanism of action in T-cells.

Experimental Protocols

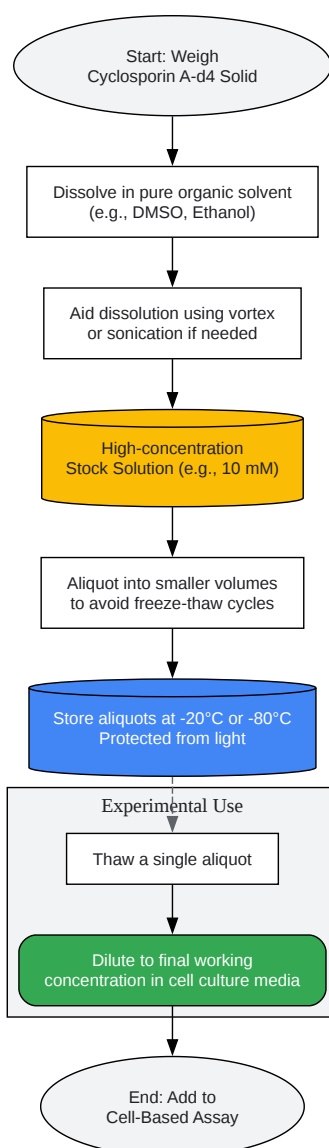
Characterization of Cyclosporin A-d4

The identity and purity of **Cyclosporin A-d4** are typically confirmed using a combination of analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often reported as $\geq 95\%$.^[4]
- Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment of the deuterated compound.^[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and verifies the position of the deuterium labels.^[4]

Preparation of Stock Solutions for In Vitro Assays

This protocol outlines the preparation of a stock solution, a common first step for cell-based experiments.



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Caption: Workflow for preparing a **Cyclosporin A-d4** stock solution.

Methodology:

- Weighing: Accurately weigh the required amount of solid **Cyclosporin A-d4** in a suitable vial.
- Dissolution: Add the appropriate volume of a pure organic solvent (e.g., DMSO) to achieve the desired high-concentration stock (e.g., 10 mg/mL or 10 mM).
- Solubilization: Vortex or sonicate the solution gently to ensure the compound is fully dissolved.[9]

- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[3]
- Storage: Store the aliquots at -20°C for short-term (1-3 months) or -80°C for long-term (≥6 months) storage, ensuring they are protected from light.[3]
- Use: For experiments, thaw a single aliquot and dilute it to the final working concentration directly in the cell culture medium or aqueous buffer. As aqueous solutions are not stable, this final dilution should be done immediately before use.[7]

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